molecular formula C6H6Br2FN B1525772 3-(Bromomethyl)-5-fluoropyridine hydrobromide CAS No. 1256561-65-5

3-(Bromomethyl)-5-fluoropyridine hydrobromide

Cat. No. B1525772
M. Wt: 270.92 g/mol
InChI Key: ZZALQHVENITMHQ-UHFFFAOYSA-N
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Description

“3-(Bromomethyl)-5-fluoropyridine hydrobromide” is a halogenated heterocyclic building block . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a solid substance at 20°C .


Molecular Structure Analysis

The molecular formula of “3-(Bromomethyl)-5-fluoropyridine hydrobromide” is C6H6BrN·HBr . The molecular weight is 252.93 g/mol .


Physical And Chemical Properties Analysis

“3-(Bromomethyl)-5-fluoropyridine hydrobromide” is a solid at 20°C . It has a molecular weight of 252.93 g/mol .

Scientific Research Applications

Chemoselective Functionalization of Pyridine Derivatives

Research by Stroup et al. (2007) on the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine demonstrates the potential of pyridine derivatives for selective functionalization, showcasing the versatility of these compounds in synthesizing complex molecules. This work highlights the strategic use of catalytic conditions to achieve selective substitution reactions, which is fundamental in the development of new chemical entities with desired properties (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Advanced Synthesis Techniques for Pyridine Modifications

Sutherland and Gallagher (2003) provided insights into versatile synthesis methods for 3,5-disubstituted 2-fluoropyridines, illustrating the synthesis of pyridylboronic acids and their subsequent reaction to produce disubstituted pyridines. These methodologies emphasize the importance of pyridine derivatives in creating functionalized compounds for various applications, showcasing their role in advancing synthetic organic chemistry (Sutherland & Gallagher, 2003).

Application in Imaging and Diagnostic Tools

Lu et al. (2000) explored the synthesis of a bromofluorodeoxyuridine derivative for use as a PET imaging tracer, demonstrating the application of halogenated pyridine derivatives in the development of diagnostic tools. This research underlines the potential of such compounds in biomedical research, particularly in the visualization and understanding of biological processes in vivo (Lu, Bergström, Fasth, & Långström, 2000).

Safety And Hazards

“3-(Bromomethyl)-5-fluoropyridine hydrobromide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage .

Future Directions

A new preparation of a related compound, “5-methyl-3-(bromomethyl)pyridine hydrobromide”, has been reported, which used 5-methylnicotinic acid as the starting material. This method is environmentally friendly and is suitable for large-scale industrial production . This could potentially be a future direction for the synthesis of “3-(Bromomethyl)-5-fluoropyridine hydrobromide”.

properties

IUPAC Name

3-(bromomethyl)-5-fluoropyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZALQHVENITMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-5-fluoropyridine hydrobromide

Synthesis routes and methods

Procedure details

To a solution of (5-fluoropyridin-3-yl)methanol (430 mg, 3.4 mmol) in anhydrous dichloromethane (30 mL) was added dropwise phosphorus tribromide (650 μL, 6.8 mmol). The mixture was stirred at room temperature overnight. Dichloromethane was evaporated. The residue was dried in vacuo, affording 3-(bromomethyl)-5-fluoropyridine hydrobromide. The product was used without further purification.
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
650 μL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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